Dichlormid

Catalog No.
S599720
CAS No.
37764-25-3
M.F
C8H11Cl2NO
M. Wt
208.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlormid

CAS Number

37764-25-3

Product Name

Dichlormid

IUPAC Name

2,2-dichloro-N,N-bis(prop-2-enyl)acetamide

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

InChI

InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2

InChI Key

YRMLFORXOOIJDR-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C(Cl)Cl

Solubility

In water, 5.0X10+3 mg/L at 20 °C
In water, about 5 g/L
Slightly soluble in water
In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene

Synonyms

N,N-Diallyl-2,2-dichloroacetamide, 2,2-Dichloro-n,n-di-2-propenyl acetamide

Canonical SMILES

C=CCN(CC=C)C(=O)C(Cl)Cl

Herbicidal Properties:

  • The primary focus of dichlormid research is its application as a herbicide. Studies have investigated its effectiveness in controlling weeds in agricultural settings []. Researchers examine factors like application rates, target weed species, and potential interactions with other herbicides [, ].

Environmental Fate:

  • Dichlormid's behavior in the environment is another area of scientific inquiry. Researchers study how dichlormid degrades in soil and water []. This information is crucial for assessing its persistence in the environment and potential impact on non-target organisms.

Toxicological Effects:

  • Scientific studies have explored the toxicological effects of dichlormid. This includes investigations on its impact on human health, wildlife, and aquatic organisms []. These studies contribute to regulatory decisions regarding the safe use of dichlormid.

Dichlormid, also known as N,N-diallyl-2,2-dichloroacetamide, is a chemical compound classified as a safener. It is primarily used in agriculture to protect crops, particularly maize, from the adverse effects of certain herbicides, specifically chloroacetanilide and thiocarbamate herbicides. The compound has a molecular formula of C₈H₁₁Cl₂NO and is characterized by its high water solubility and volatility. Dichlormid is not persistent in soils and exhibits moderate toxicity to mammals, with a potential for bioaccumulation, while being relatively non-toxic to birds and aquatic life .

The exact mechanism by which Dichlormid protects maize from herbicide injury is not fully understood. However, research suggests it may be related to its ability to induce the activity of enzymes involved in herbicide detoxification within the plant []. These enzymes, known as glutathione S-transferases (GSTs) and Multidrug Resistance-associated Proteins (MRPs), can help break down or pump out harmful herbicides, protecting the plant cells.

, notably hydrolysis. Studies indicate that it can be hydrolyzed under both acidic and basic conditions. In acidic environments, dichlormid remains stable for extended periods, while in basic conditions, it exhibits reactivity similar to other chloroacetamides. The hydrolysis mechanisms can involve amide cleavage and nucleophilic substitution reactions, leading to the formation of various degradation products .

Dichlormid functions primarily as a safener by enhancing the tolerance of maize plants to herbicides. Its biological activity includes promoting root absorption and mitigating the phytotoxic effects of herbicides. While it has moderate mammalian toxicity, it is considered an irritant and can cause skin and eye irritation. Its low toxicity to non-target organisms makes it suitable for use in agricultural applications .

The synthesis of dichlormid typically involves the reaction of 2,2-dichloroacetic acid with allylamine or its derivatives. The general synthetic pathway includes the following steps:

  • Formation of Dichloroacetamide: 2,2-Dichloroacetic acid is reacted with an amine to form dichloroacetamide.
  • Alkylation: The dichloroacetamide undergoes alkylation with allyl groups to yield dichlormid.

This method ensures the incorporation of the allyl groups necessary for its safener properties .

Dichlormid is predominantly used in agriculture as a safener in herbicide formulations. Its primary application is in corn fields where it helps protect maize from the damaging effects of herbicides during critical growth stages. This application enhances crop yield and reduces the risk of herbicide-induced damage .

Research has shown that dichlormid interacts with various herbicides by enhancing their selectivity towards target plants while minimizing damage to non-target species. Interaction studies have indicated that the presence of dichlormid can alter the bioavailability and effectiveness of co-applied herbicides, leading to improved crop safety . Additionally, studies on degradation pathways reveal that environmental factors significantly influence its stability and reactivity in soil and water systems .

Dichlormid shares structural similarities with several other compounds used as safeners or herbicides. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
AlachlorC₁₄H₁₈ClNA widely used pre-emergent herbicide; less selective than dichlormid.
ButachlorC₁₄H₁₈ClNSimilar use as a pre-emergent herbicide; higher toxicity profile.
FurilazoleC₁₁H₁₃ClN₂OFunctions similarly but has different reactivity patterns under hydrolysis.
BenoxacorC₁₃H₁₅ClN₂OAnother safener; differs in chemical structure but shares protective properties against herbicides.

Dichlormid's uniqueness lies in its dual functionality as both a protective agent for crops and its relatively low toxicity to non-target organisms compared to other similar compounds. Its specific structural features also contribute to its distinct reactivity patterns during hydrolysis processes .

Physical Description

Liquid

Color/Form

Clear viscous liquid

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

207.0217694 g/mol

Monoisotopic Mass

207.0217694 g/mol

Boiling Point

BP: 130 °C at 10 mm Hg

Heavy Atom Count

12

Density

1.202 at 20 °C

LogP

1.84 (LogP)
log Kow = 1.84 at 25 °C

Decomposition

Hazardous decomposition products formed under fire conditions. Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas.

Melting Point

5.5 °C

UNII

E901J4382O

GHS Hazard Statements

Aggregated GHS information provided by 255 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (17.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (82.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (15.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dichlormid is a clear, thick liquid. It is soluble in water. USE: Dichlormid is mixed with agricultural herbicides to protect desired crops from the effect of the herbicide. EXPOSURE: Workers who use dichlormid may breathe in vapors or have direct skin contact. The general population is not likely to be exposed. If dichlormid is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is expected to move through soil. It is not expected to build up in fish. RISK: Data on the potential for dichlormid to produce toxic effects in humans were not available. Dichlormid is a mild skin irritant and a severe eye irritant in laboratory animals. Mild allergic skin reactions have been reported following repeated skin exposures. Decreased body weight, respiratory tract irritation, and damage to nasal tissue were observed following repeated exposure to dichlormid vapors. Nervous system effects (decreased activity, altered reflexes, abnormal posture, and drooling) were observed at high oral doses. Decreased body weight, liver and kidney toxicity, muscle damage, and changes in the blood were observed following oral exposure over time. No evidence of infertility was observed in laboratory animals exposed to dichlormid before and during pregnancy. Increases in abortion rate and decreased pup weight were observed in laboratory animals exposed to dichlormid during pregnancy at high oral doses that also made the mothers sick. No evidence of birth defects was observed. Tumors were not induced in laboratory animals following lifetime exposure to dichlormid. The potential for dichlormid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity. In this study lipid metabolism was investigated in herbicide-treated barley (Hordeum vulgare) and a pernicious weed, wild oats (Avena ludoviciana), to test the hypothesis that inhibitory effects on fatty acid elongation could be counteracted by the safer, dichlormid. Pebulate and its sulfoxide derivative (thought to be the active metabolite in vivo) were tested against lipid metabolism in barley or wild oat shoots. In both plants there was a significant inhibition of very long chain fatty acid (VLCFA) synthesis at herbicide concentrations > or =25 uM. The extent to which safener dichlormid could prevent the inhibition of VLCFA synthesis was different in the two species. Previous treatment of barley with dichlormid (N,N-diallyl-2,2-dichloroacetamide) enabled fatty acid elongation in the presence of pebulate or pebulate sulphoxide, but had no effect on wild oats. The effects on fatty acid elongation mimicked the differential safening action of dichlormid observed on shoot elongation and growth in the two species. These data provide further evidence that inhibition of VLCFA formation is important for the mechanism of action of thiocarbamates.
The changes in fatty acid composition of maize leaf lipids caused by EPTC were generally similar to known effects of this herbicide in other plants: decreasing of linolenic acid content and increasing of its precursors, palmitic, stearic, oleic and linoleic acids. However, novel effects were detected in roots where the proportion of minor fatty acid palmitoleic acid was increased from 2.1 to 7.6 and 16.6% by EPTC and EPTC + dichlormid treatments, respectively. Simultaneously, the phospholipid content of root lipids was increased by both EPTC as well as EPTC + dichlormid treatments.

Vapor Pressure

6.0X10-3 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

37764-25-3

Absorption Distribution and Excretion

Approximately 90% of the orally administered dose was absorbed in rats. Urinary excretion was the major route of elimination of orally administered dichlormid, consistently accounting for 60-78% of the administered dose over 48-168 hours following a single oral dose. Fecal excretion accounted for approximately 8-20% of a single oral dose. Approximately 70-77% of urinary excretion (representing 52-54% of the administered dose) occurred within 24 hours. No gender-related difference in rate or amount of urinary excretion was observed. No significant accumulation in the body was observed.

Metabolism Metabolites

Dichlormid was metabolized via two pathways: 1. Initial dechlorination followed by formation of various chlorinated, water-soluble metabolites, and 2. Formation of various chlorinated metabolites.

Wikipedia

Dichlormid

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Preparation and use in combination with thiocarbamate herbicides: F. M. Pallos et al., United States of America patent 4021224 (1977 to Stauffer)

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl-: ACTIVE
SP - indicates a substance that is identified in a proposed Significant New Use Rule.

Analytic Laboratory Methods

Adequate enforcement methodology (gas chromatography with nitrogen selective thermionic detection) is available to enforce the tolerance expression.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Dichlormid, a safener for thiolcarbamate herbicides, was tank-mixed with several herbicidal inhibitors of photosystem II, or with the herbicide acifluorfen, and applied postemergence to Ipomoea hederacea plants. Dichlormid had no visible effects on the plants when applied alone, but interacted synergistically with the herbicides in the combination treatments. Dichlormid strongly decreased the ascorbic acid levels in the Ipomoea hederacea cotyledons. Ascorbate is known to protect plant tissue from photooxidative damage. The herbicides which interacted synergistically with dichlormid are believed to generate their phytotoxic action via the production of excess singlet oxygen. It is suggested that the decreased ascorbate levels in the lpomoea hederacea cotyledons after dichlormid treatment result in an impaired singlet oxygen scavenging system and consequently lead to increased plant damage in the presence of singlet oxygen generating herbicides.
The effects of individual or combined treatment of the cyclohexanedione herbicide sethoxydim and the safener dichlormid on total lipid synthesis, protein synthesis and acetyl-CoA carboxylase (ACCase, EC 6.4.1.12) activity of grain sorghum [Sorghum bicolor (L.) Moench, var. G623] were investigated. Sethoxydim and dichlormid were tested at concentrations of 0, 5, 50, and 100 uM each. Sethoxydim applied alone at 50 and 100 uM, inhibited the incorporation of (14)C-acetate into total lipids of sorghum leaf protoplasts by more than 50%, following a 4 hr incubation. Dichlormid antagonized partially the inhibitory effects of sethoxydim on the incorporation of acetate into total lipids of sorghum protoplasts only when it was used at 100 uM. Sethoxydim applied alone inhibited the incorporation of [(14)C]leucine into sorghum leaf protoplasts only at 100 uM. Dichlormid was not inhibitory of this process at any concentration. The combined effects of sethoxydim and dichlormid on this process were mainly additive indicating no interactions of the two chemicals. Sethoxydim applied alone at 5 and 50 uM inhibited the activity of ACCase extracted from leaf tissues of grain sorghum seedlings by 58 and 90%, respectively. Addition of the safener dichlormid to the assay medium did not inhibit ACCase activity of sorghum leaves even at the high concentration of 50 uM. The combined effects of sethoxydim and dichlormid on the activity of sorghum ACCase were similar to those observed when sethoxydim was used alone. These results indicate that the protection conferred by dichlormid on grain sorghum against sethoxydim injury can not be explained on the basis of an antagonistic interaction of the two chemicals on target metabolic processes (lipid synthesis) or target enzymes (ACCase).

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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